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REACTION_CXSMILES
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[C:1]1([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=S)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(OC)(OC)(=O)=O.Cl.NO.C([N:30](CC)C(C)C)(C)C.C(=O)([O-])[O-].[K+].[K+].C(Cl)(Cl)=O>C(#N)C.C1(C)C=CC=CC=1.O.ClCCl>[C:1]1([NH:7][C:8]2[N:10]=[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]3[N:30]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,5.6.7|
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Name
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|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)(Cl)Cl
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Name
|
|
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Quantity
|
1 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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1 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
|
1 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NC(=S)NC1=NC=CC=C1
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Name
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Quantity
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0.45 mL
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Type
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reactant
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Smiles
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S(=O)(=O)(OC)OC
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Name
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Quantity
|
6 mL
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Type
|
solvent
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Smiles
|
C(C)#N
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|
Name
|
1b
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
|
Name
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|
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Quantity
|
0.67 g
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Type
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reactant
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Smiles
|
Cl.NO
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|
Name
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Quantity
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3.3 mL
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Type
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reactant
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Smiles
|
C(C)(C)N(C(C)C)CC
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Name
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|
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Quantity
|
8 mL
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Type
|
solvent
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|
Smiles
|
ClCCl
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|
Name
|
1c
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Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
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Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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|
Name
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|
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Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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|
Details
|
The mixture was stirred at room temperature for 18 hours
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|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
|
4 h
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|
Type
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CUSTOM
|
|
Details
|
the volatiles were evaporated
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Type
|
CUSTOM
|
|
Details
|
A nitrogen sparge tube
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Type
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CUSTOM
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|
Details
|
was fitted to the reaction flask
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Type
|
CUSTOM
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|
Details
|
The mixture was sparged with nitrogen
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Type
|
CUSTOM
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|
Details
|
The resulting oily liquid was partitioned between ethyl acetate (100 mL) and water
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Type
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WASH
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Details
|
The organic layer was washed with water (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
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|
Details
|
filtered
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Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
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|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 hour at −5° C.
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 48 hours
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|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (100 mL) and water
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (3×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the product was purified via flash chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
purification apparatus (silica gel column, elution gradient of 5%→100% ethyl acetate in heptane)
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Reaction Time |
18 h |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC1=NN2C(C=CC=C2)=N1
|
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Name
|
|
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Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.17 g | |
| YIELD: PERCENTYIELD | 18% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |